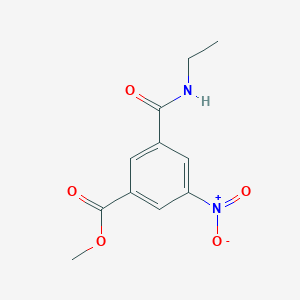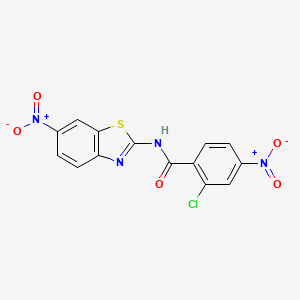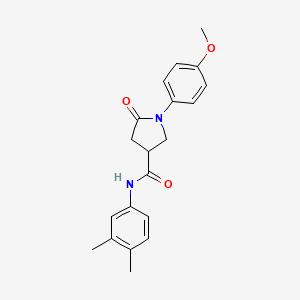
N-(2-chloro-5-nitrophenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-nitrophenyl)thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C11H7ClN2O3S This compound features a thiophene ring substituted with a carboxamide group and a phenyl ring substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)thiophene-2-carboxamide typically involves the following steps:
Nitration: The phenyl ring is nitrated to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The nitrated phenyl ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Amidation: The chlorinated nitrophenyl compound is reacted with thiophene-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: N-(2-chloro-5-aminophenyl)thiophene-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Thiophene-2-carboxamide sulfoxides or sulfones.
Scientific Research Applications
Chemistry
N-(2-chloro-5-nitrophenyl)thiophene-2-carboxamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
The compound’s derivatives may exhibit pharmacological properties, such as antimicrobial or anticancer activities. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)thiophene-2-carboxamide and its derivatives depends on their specific applications. For instance, if used as an antimicrobial agent, the compound may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-nitrophenyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(2-chloro-5-nitrophenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-chloro-5-nitrophenyl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
N-(2-chloro-5-nitrophenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to benzene, furan, or pyrrole rings
Properties
Molecular Formula |
C11H7ClN2O3S |
|---|---|
Molecular Weight |
282.70 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H7ClN2O3S/c12-8-4-3-7(14(16)17)6-9(8)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) |
InChI Key |
QMWDTTNHGAVMIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-[2-(butan-2-yl)phenyl]benzenesulfonamide](/img/structure/B11025132.png)
![N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide](/img/structure/B11025135.png)
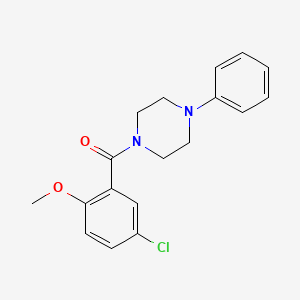
![1-(4-chlorophenyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B11025144.png)

![1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025159.png)
![2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11025160.png)
![4-ethyl-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11025168.png)
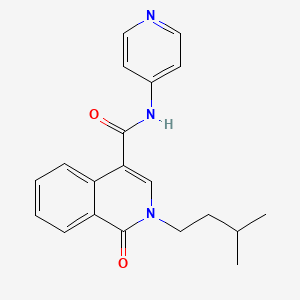
![3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11025175.png)
![N-[2-methyl-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B11025179.png)
